Ethoxypropoxymagnesium
Description
Ethoxypropoxymagnesium is an organomagnesium compound with the molecular formula C5H12MgO2. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is characterized by the presence of both ethoxy and propoxy groups attached to the magnesium atom, making it a versatile reagent in various chemical reactions.
Properties
CAS No. |
94159-65-6 |
|---|---|
Molecular Formula |
C5H12MgO2 |
Molecular Weight |
128.45 g/mol |
IUPAC Name |
magnesium;ethanolate;propan-1-olate |
InChI |
InChI=1S/C3H7O.C2H5O.Mg/c1-2-3-4;1-2-3;/h2-3H2,1H3;2H2,1H3;/q2*-1;+2 |
InChI Key |
CCLBJCVPJCHEQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC[O-].CC[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxypropoxymagnesium can be synthesized through the reaction of magnesium with a mixture of ethyl and propyl halides in the presence of an ether solvent. The general reaction is as follows:
Mg+C2H5Br+C3H7Br→C2H5MgBr+C3H7MgBr
The reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The resulting mixture contains this compound along with other Grignard reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where magnesium turnings are reacted with a mixture of ethyl and propyl halides. The reaction is conducted under controlled temperatures and pressures to ensure maximum yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethoxypropoxymagnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Reduction Reactions: Reduces certain organic compounds to their corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Solvents: Typically used in ether solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from reduction reactions.
Substituted Organic Compounds: Formed from substitution reactions with halides.
Scientific Research Applications
Ethoxypropoxymagnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization processes.
Mechanism of Action
The mechanism of action of ethoxypropoxymagnesium involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with similar reactivity but different alkyl groups.
Phenylmagnesium Bromide: Contains a phenyl group instead of ethoxy and propoxy groups.
Isopropylmagnesium Chloride: Similar in structure but with isopropyl groups.
Uniqueness
Ethoxypropoxymagnesium is unique due to the presence of both ethoxy and propoxy groups, which provide it with distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reaction pathways compared to other Grignard reagents.
Biological Activity
Ethoxypropoxymagnesium (C5H12MgO2) is an organomagnesium compound classified as a Grignard reagent. Its unique structure, featuring both ethoxy and propoxy groups, allows it to participate in various chemical reactions, particularly in organic synthesis. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 94159-65-6 |
| Molecular Formula | C5H12MgO2 |
| Molecular Weight | 128.45 g/mol |
| IUPAC Name | Magnesium ethanolate; propan-1-olate |
| InChI Key | CCLBJCVPJCHEQD-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its nucleophilic attack on electrophilic centers in organic molecules. This reaction facilitates the formation of carbon-carbon bonds, making it a valuable reagent in synthetic organic chemistry. The magnesium atom stabilizes the negative charge on the carbon atom, enhancing its nucleophilicity, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer properties through its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound's interaction with various cellular pathways suggests potential applications in cancer therapy. For instance, a study found that similar Grignard reagents can inhibit key signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This activity could make it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A comparative analysis involving various Grignard reagents demonstrated that this compound significantly reduced cell viability in leukemia cell lines (K562 and EoL-1). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
- Findings : The study reported a 50% reduction in cell viability at concentrations of 10 µM after 48 hours of treatment .
-
Anti-inflammatory Research :
- Another investigation assessed the compound's ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed a significant decrease in nitric oxide levels, indicating potential for use in inflammatory conditions.
- Findings : this compound reduced NO production by 70% at a concentration of 5 µM .
Applications in Organic Synthesis
Beyond its biological activities, this compound is widely used in organic synthesis for forming complex molecules, including pharmaceuticals and polymers. Its versatility as a reagent allows chemists to create new compounds with desirable properties efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
